5-Bromo-2-(diethoxymethyl)-3-methylpyridine
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Overview
Description
5-Bromo-2-(diethoxymethyl)-3-methylpyridine: is a synthetic compound belonging to the pyridine family It is characterized by the presence of a bromine atom at the 5th position, a diethoxymethyl group at the 2nd position, and a methyl group at the 3rd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(diethoxymethyl)-3-methylpyridine typically involves the bromination of 2-(diethoxymethyl)-3-methylpyridine. The reaction is carried out using bromine or a brominating agent in the presence of a suitable solvent, such as dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and ensure selective bromination at the 5th position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(diethoxymethyl)-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (dichloromethane, ethanol), catalysts (palladium, copper).
Oxidation: Hydrogen peroxide, acetic acid, solvents (water, acetonitrile).
Reduction: Lithium aluminum hydride, solvents (ether, tetrahydrofuran).
Major Products Formed:
Substitution: Various substituted pyridine derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Dehalogenated pyridine derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-2-(diethoxymethyl)-3-methylpyridine is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various pyridine derivatives with potential biological activities.
Biology: The compound is utilized in the study of biological processes, including enzyme inhibition and receptor binding. Its derivatives have shown promise in modulating biological pathways and have been investigated for their potential therapeutic applications.
Medicine: Research has explored the use of this compound derivatives in drug discovery. These compounds have been evaluated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the industrial sector, the compound is employed in the synthesis of specialty chemicals and agrochemicals. Its reactivity and versatility make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(diethoxymethyl)-3-methylpyridine and its derivatives involves interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The bromine atom and diethoxymethyl group play crucial roles in modulating the compound’s binding affinity and selectivity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and cellular metabolism .
Comparison with Similar Compounds
- 5-Bromo-2-(dimethoxymethyl)pyridine
- 5-Bromo-2-(methoxymethyl)pyridine
- 5-Bromo-2-(ethoxymethyl)pyridine
Comparison: 5-Bromo-2-(diethoxymethyl)-3-methylpyridine is unique due to the presence of the diethoxymethyl group, which imparts distinct chemical and physical properties. Compared to its analogs, this compound exhibits different reactivity patterns and biological activities. The diethoxymethyl group enhances its solubility and stability, making it a preferred choice in certain synthetic and research applications .
Properties
Molecular Formula |
C11H16BrNO2 |
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Molecular Weight |
274.15 g/mol |
IUPAC Name |
5-bromo-2-(diethoxymethyl)-3-methylpyridine |
InChI |
InChI=1S/C11H16BrNO2/c1-4-14-11(15-5-2)10-8(3)6-9(12)7-13-10/h6-7,11H,4-5H2,1-3H3 |
InChI Key |
AKSNTYMXBGVKAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=NC=C(C=C1C)Br)OCC |
Origin of Product |
United States |
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